(R)-6-Amino-9-(1-Boc-3-pyrrolidinyl)-7H-purin-8(9H)-one
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Overview
Description
Tert-butyl (3R)-3-(6-amino-8-oxo-7,8-dihydro-9H-purin-9-yl)pyrrolidine-1-carboxylate is a complex organic compound that belongs to the class of purine derivatives. These compounds are known for their significant roles in various biological processes and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (3R)-3-(6-amino-8-oxo-7,8-dihydro-9H-purin-9-yl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. The starting materials often include purine derivatives and pyrrolidine carboxylates. Common synthetic routes may involve:
Nucleophilic substitution reactions: to introduce the amino group.
Cyclization reactions: to form the pyrrolidine ring.
Protection and deprotection steps: to manage functional groups during synthesis.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale organic synthesis techniques, including:
Batch reactors: for controlled reaction conditions.
Continuous flow reactors: for efficient and scalable production.
Purification processes: such as crystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3R)-3-(6-amino-8-oxo-7,8-dihydro-9H-purin-9-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of amino groups to nitro groups.
Reduction: Reduction of oxo groups to hydroxyl groups.
Substitution: Replacement of tert-butyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce hydroxylated compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Tert-butyl (3R)-3-(6-amino-8-oxo-7,8-dihydro-9H-purin-9-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and interference with nucleic acid synthesis.
Comparison with Similar Compounds
Similar Compounds
Adenosine derivatives: Known for their roles in cellular signaling.
Guanine derivatives: Important in DNA and RNA structures.
Pyrrolidine carboxylates: Used in various synthetic applications.
Uniqueness
Tert-butyl (3R)-3-(6-amino-8-oxo-7,8-dihydro-9H-purin-9-yl)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which may confer distinct biological activities and synthetic utility compared to other purine derivatives.
Properties
Molecular Formula |
C14H20N6O3 |
---|---|
Molecular Weight |
320.35 g/mol |
IUPAC Name |
tert-butyl 3-(6-amino-8-oxo-7H-purin-9-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H20N6O3/c1-14(2,3)23-13(22)19-5-4-8(6-19)20-11-9(18-12(20)21)10(15)16-7-17-11/h7-8H,4-6H2,1-3H3,(H,18,21)(H2,15,16,17) |
InChI Key |
ZFWGKMPEYIDOQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N2C3=NC=NC(=C3NC2=O)N |
Origin of Product |
United States |
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